Cas no 186350-11-8 (6-Acetamidobenzo[d]isoxazole-3-carboxylic acid)
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid
- 1,2-Benzisoxazole-3-carboxylic acid, 6-(acetylamino)-
- DFA85564
- 6-Acetamidobenzo[d]isoxazole-3-carboxylicacid
- 186350-11-8
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- Inchi: 1S/C10H8N2O4/c1-5(13)11-6-2-3-7-8(4-6)16-12-9(7)10(14)15/h2-4H,1H3,(H,11,13)(H,14,15)
- InChI Key: SUYVXXQCMUTBBB-UHFFFAOYSA-N
- SMILES: O1C2=C(C=CC(NC(C)=O)=C2)C(C(O)=O)=N1
Computed Properties
- Exact Mass: 220.04840674Da
- Monoisotopic Mass: 220.04840674Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 92.4Ų
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM512661-1g |
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid |
186350-11-8 | 97% | 1g |
$657 | 2023-03-05 | |
| Ambeed | A575304-1g |
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid |
186350-11-8 | 97% | 1g |
$670.0 | 2024-04-22 |
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid Suppliers
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid
Introduction to 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid (CAS No. 186350-11-8)
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 186350-11-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodioxole class, characterized by a fused benzene ring and an isoxazole moiety, which endows it with unique chemical and biological properties. The presence of an acetamide group at the 6-position and a carboxylic acid moiety at the 3-position further enhances its reactivity and potential utility in synthetic chemistry and drug development.
The structural framework of 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid makes it a versatile scaffold for designing novel bioactive molecules. The benzodioxole core is known for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of functional groups such as the acetamide and carboxylic acid provides additional sites for chemical modification, enabling the synthesis of derivatives with tailored biological properties. This flexibility has made 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid a valuable building block in the quest for new therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways relevant to human diseases. The benzodioxole scaffold has been extensively studied for its potential in modulating enzyme activity and receptor binding. For instance, derivatives of benzodioxole have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The acetamide group in 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid can be exploited to enhance binding affinity and selectivity, making it an attractive candidate for structure-based drug design.
One of the most compelling aspects of 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacokinetic profiles and reduced toxicity. The carboxylic acid functionality allows for further derivatization via esterification, amidation, or coupling reactions, providing access to a wide range of chemical entities. These derivatives can then be screened for their biological activity using high-throughput screening (HTS) platforms, facilitating the identification of lead compounds for drug development.
The pharmaceutical industry has been particularly interested in exploring the potential of 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid in the treatment of neurological disorders. Preliminary studies suggest that benzodioxole derivatives may interact with neurotransmitter systems, offering potential therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases. The acetamide group is particularly noteworthy, as it can modulate the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and pain pathways. This dual functionality makes 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid a promising candidate for developing next-generation therapeutics.
Advances in computational chemistry have further accelerated the discovery process involving 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid. Molecular modeling techniques allow researchers to predict the binding modes of this compound with target proteins, providing insights into its mechanism of action. Additionally, virtual screening methods enable the rapid identification of potential derivatives with improved binding affinity and selectivity. These computational approaches complement experimental efforts, streamlining the drug discovery pipeline and reducing time-to-market for new therapies.
The synthesis of 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid itself presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent advancements in synthetic methodologies have made it possible to access this compound more efficiently. For instance, catalytic asymmetric reactions have been employed to introduce stereogenic centers with high enantioselectivity, enhancing the overall quality of the final product. These improvements not only facilitate research but also make 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid more accessible for industrial applications.
In conclusion, 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid (CAS No. 186350-11-8) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and potential biological activities. Its role as a precursor for novel bioactive molecules underscores its importance in drug discovery efforts aimed at treating various human diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.
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